Trifluoromethylsulfinylacetic acid
Description
Trifluoromethylsulfinylacetic acid (CF₃S(O)CH₂COOH) is a fluorinated organic compound characterized by a trifluoromethylsulfinyl group (–SO–CF₃) attached to an acetic acid backbone. It is synthesized via hydrogen peroxide oxidation of trifluoromethylmercaptoacetic acid (CF₃SHCH₂COOH) . This compound is pivotal in pharmaceutical chemistry, particularly in synthesizing cephalosporin antibiotics. Its sulfinyl group enhances electrophilicity, facilitating nucleophilic acylation reactions with amino groups in cephalosporin intermediates, thereby conferring broad-spectrum antibacterial activity against Gram-positive and Gram-negative organisms .
Properties
Molecular Formula |
C3H3F3O3S |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2-(trifluoromethylsulfinyl)acetic acid |
InChI |
InChI=1S/C3H3F3O3S/c4-3(5,6)10(9)1-2(7)8/h1H2,(H,7,8) |
InChI Key |
OHDAVEJIUHVHDD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)S(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Trifluoromethyl-Substituted Phenylacetic Acids
Several phenylacetic acid derivatives with trifluoromethyl substituents are structurally related but differ in substitution patterns and applications:
| Compound Name | CAS No. | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| Trifluoromethylsulfinylacetic acid | - | C₃H₃F₃O₃S | –SO–CF₃ group; high electrophilicity | Cephalosporin antibiotic synthesis |
| 3-(Trifluoromethyl)phenylacetic acid | 351-35-9 | C₉H₇F₃O₂ | –CF₃ at meta position on phenyl ring | Pharmaceutical intermediates |
| 2-(Trifluoromethyl)phenylacetic acid | 3038-48-0 | C₉H₇F₃O₂ | –CF₃ at ortho position on phenyl ring | Agrochemical synthesis |
| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | –CF₃ at para position on phenyl ring | Material science intermediates |
| 3-Methoxy-5-(trifluoromethyl)phenylacetic acid | 916421-04-0 | C₁₀H₉F₃O₃ | –OCH₃ and –CF₃ substituents; enhanced steric hindrance | Specialty chemical synthesis |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | - | C₉H₅F₄O₂ | –F and –CF₃ substituents; increased electronegativity | Drug discovery (enzyme inhibition) |
Key Observations :
- Positional Isomerism : The position of the –CF₃ group on the phenyl ring (ortho, meta, para) influences electronic distribution and steric effects, altering reactivity in coupling reactions .
- Functional Group Effects : Methoxy (–OCH₃) or fluoro (–F) substituents modify acidity and hydrogen-bonding capacity. For example, 3-Methoxy-5-(trifluoromethyl)phenylacetic acid has a pKa ~2.8, compared to ~2.5 for unsubstituted analogs .
Trifluoroacetic Acid (TFA) and Trifluoromethanesulfonic Acid (TFMSA)
| Compound Name | CAS No. | Molecular Formula | Acidity (pKa) | Key Features | Applications |
|---|---|---|---|---|---|
| Trifluoroacetic acid | 76-05-1 | C₂HF₃O₂ | 0.23 | Strong acid; polar aprotic solvent | Peptide synthesis, catalyst |
| Trifluoromethanesulfonic acid | 1493-13-6 | CF₃SO₃H | -12.4 | Superacid; thermal stability | Friedel-Crafts catalyst, electrolytes |
| This compound | - | C₃H₃F₃O₃S | ~1.5 (estimated) | Moderate acidity; sulfinyl reactivity | Antibiotic synthesis |
Key Observations :
- Acidity : TFMSA is a superacid (pKa -12.4), while TFA (pKa 0.23) and this compound (estimated pKa ~1.5) are weaker but still stronger than acetic acid (pKa 4.76) .
- Reactivity : The sulfinyl group in this compound enables unique reactivity in acylations, unlike TFA or TFMSA, which are primarily used as solvents or catalysts .
Pharmaceutical Relevance
- This compound is critical in synthesizing cephalosporins like 7-trifluoromethylsulfinylacetamido-3-cephem-4-carboxylic acid derivatives, which exhibit potent antibacterial activity .
- Comparative Efficacy : Derivatives like 3-(Trifluoromethyl)phenylacetic acid are less effective in antibiotic synthesis but serve as intermediates in anti-inflammatory drugs .
Electronic and Steric Effects
- The –SO–CF₃ group in this compound enhances electrophilicity compared to –CF₃-substituted phenylacetic acids, enabling efficient acylation under mild conditions .
- Steric hindrance in 3-Methoxy-5-(trifluoromethyl)phenylacetic acid reduces reaction rates in SN2 mechanisms compared to unsubstituted analogs .
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